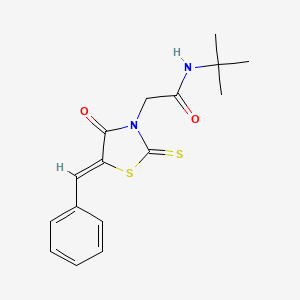![molecular formula C17H19ClFNO B5115839 (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine](/img/structure/B5115839.png)
(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine, also known as TAK-875, is a potent and selective agonist of the G protein-coupled receptor GPR40. GPR40 is expressed in pancreatic beta cells and is involved in glucose-stimulated insulin secretion. TAK-875 has been extensively studied for its potential use in the treatment of type 2 diabetes.
Mecanismo De Acción
(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine works by binding to and activating the GPR40 receptor in pancreatic beta cells. This leads to an increase in intracellular calcium levels and subsequent insulin secretion. (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is selective for GPR40 and does not activate other related receptors, which reduces the risk of side effects.
Biochemical and Physiological Effects:
(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to improve glucose control and increase insulin secretion in animal models of diabetes. In clinical trials, (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes. (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has also been shown to have a low risk of hypoglycemia, which is a common side effect of other diabetes medications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is that it is a potent and selective agonist of the GPR40 receptor, which reduces the risk of off-target effects. (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has also been shown to have a low risk of hypoglycemia, which is a common side effect of other diabetes medications. One limitation of (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine is that it has not been approved for clinical use in many countries, which limits its availability for research purposes.
Direcciones Futuras
Future research on (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine could focus on its potential use in combination with other diabetes medications. (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine could also be studied for its potential use in the treatment of other metabolic disorders, such as obesity and dyslipidemia. Further research could also be conducted to better understand the long-term safety and efficacy of (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
Métodos De Síntesis
The synthesis of (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine involves a multi-step process. The starting material is 3-chloro-4-fluoroaniline, which is reacted with 3-(4-methoxyphenyl)-1-methylpropylamine to form the intermediate (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine. This intermediate is then subjected to further reactions to produce (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine.
Aplicaciones Científicas De Investigación
(3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been extensively studied for its potential use in the treatment of type 2 diabetes. In preclinical studies, (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to improve glucose control and increase insulin secretion in animal models of diabetes. In clinical trials, (3-chloro-4-fluorophenyl)[3-(4-methoxyphenyl)-1-methylpropyl]amine has been shown to lower blood glucose levels and improve glycemic control in patients with type 2 diabetes.
Propiedades
IUPAC Name |
3-chloro-4-fluoro-N-[4-(4-methoxyphenyl)butan-2-yl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClFNO/c1-12(20-14-7-10-17(19)16(18)11-14)3-4-13-5-8-15(21-2)9-6-13/h5-12,20H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGIHEJEQXETGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)OC)NC2=CC(=C(C=C2)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-{1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1H-pyrazol-3-yl}phenyl)nicotinonitrile](/img/structure/B5115759.png)
![4-(4-nitrophenyl)-3,5-diphenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B5115765.png)
![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-4-(benzyloxy)benzamide](/img/structure/B5115772.png)
![methyl 4-{[4-(1-pyrrolidinylmethyl)benzoyl]amino}benzoate](/img/structure/B5115775.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(3,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5115787.png)
amino]-N-(3,4-dichlorophenyl)benzamide](/img/structure/B5115803.png)

![2-(4-{[(4-chlorophenyl)amino]sulfonyl}phenoxy)-N-cyclopropylacetamide](/img/structure/B5115821.png)

![N-(4-{[4-(benzyloxy)benzoyl]amino}phenyl)-1-benzofuran-2-carboxamide](/img/structure/B5115830.png)

![1-(4-bromophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5115848.png)
